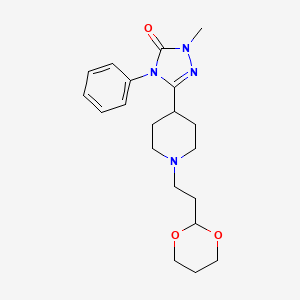

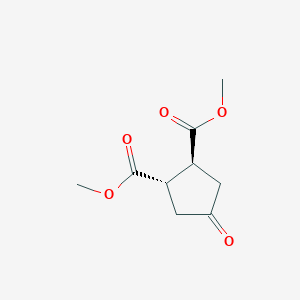

![molecular formula C21H21N5O4S B2842373 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021051-06-8](/img/structure/B2842373.png)

4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

科学的研究の応用

Anticancer Applications

Triazole compounds have been found to exhibit anticancer properties . They can interact with a variety of enzymes and receptors in the biological system, which can inhibit the growth of cancer cells .

Antimicrobial Applications

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been found to be effective against a wide class of Gram-positive and Gram-negative bacteria .

Analgesic and Anti-inflammatory Applications

Triazole compounds have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation .

Antioxidant Applications

Triazole compounds have been found to have antioxidant properties . Antioxidants are important compounds which reduce or eliminate free radicals and thus protect cells against oxidative injury .

Antiviral Applications

Triazole compounds have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections .

Enzyme Inhibitor Applications

Triazole compounds have been found to act as enzyme inhibitors . They have been found to inhibit the activity of various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Antitubercular Applications

Triazole compounds have been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis .

Antidepressant Applications

Some commercially available triazole-containing drugs have been found to have antidepressant properties . This suggests that “4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” could potentially have similar applications .

作用機序

Target of Action

The compound, 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is known to interact with a variety of targets, including enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various physiological processes, including regulation of pH and neurotransmission, respectively .

Mode of Action

Based on its structural similarity to other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, it is likely that it interacts with its target enzymes by forming hydrogen bonds . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The inhibition of enzymes like carbonic anhydrase and cholinesterase can affect multiple biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and pH regulation . Similarly, inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, leading to overstimulation of muscles and glands .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action would depend on the specific physiological processes affected by the inhibition of its target enzymes. For example, if it inhibits carbonic anhydrase, it could potentially lead to respiratory or metabolic acidosis . If it inhibits cholinesterase, it could cause symptoms of cholinergic excess, such as muscle weakness, bradycardia, and increased salivation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its ability to interact with its target enzymes . Additionally, factors like temperature and the presence of other molecules can affect the stability and efficacy of the compound .

特性

IUPAC Name |

4-methoxy-3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-15-14-17(8-9-18(15)29-2)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTMKEREZZHCQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

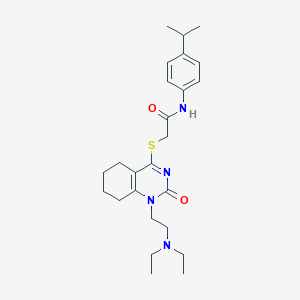

![(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B2842292.png)

![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)

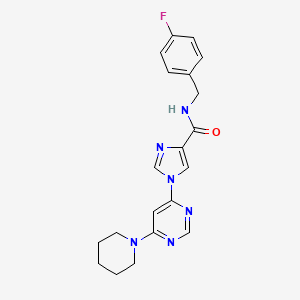

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2842299.png)

![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)

![Benzo[b]thiophene-6-carboxylic acid](/img/structure/B2842307.png)

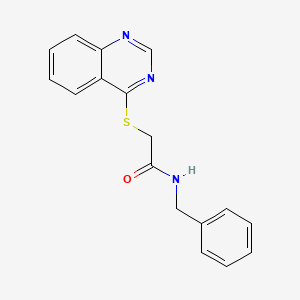

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)